molecular formula C23H20N2OS B2594839 4-(3-methylphenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1357712-22-1

4-(3-methylphenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2594839
CAS No.: 1357712-22-1
M. Wt: 372.49
InChI Key: GDVULPCPPCHMFG-UHFFFAOYSA-N
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Description

4-(3-methylphenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H20N2OS and its molecular weight is 372.49. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

Research into heterocyclic compounds, including thiophene derivatives, is a vibrant area of chemical study due to their potential applications in various fields such as pharmaceuticals, materials science, and organic electronics. For instance, the synthesis of thiophenylhydrazonoacetates explored their reactivity towards nitrogen nucleophiles, yielding derivatives with potential for further application in creating novel heterocyclic compounds (Mohareb et al., 2004). Similarly, the exploration of 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines from N-propargylic β-enaminones highlights innovative synthetic routes to compounds that could have pharmacological interest due to their enriched 1-pyrroline core (Korkmaz & Zora, 2020).

Conducting Polymers and Electrochromic Devices

The development of new conducting polymers based on thiophene and pyrrole monomers, such as isomers synthesized for electrochromic devices, illustrates the intersection of organic synthesis and material science. These polymers show promising applications due to their solubility, electrochromic properties, and suitability for devices requiring materials with specific electronic transitions (Variş et al., 2006).

Dearomatising Rearrangements

Research on the dearomatising rearrangements of lithiated thiophenecarboxamides demonstrates the chemical versatility of thiophene derivatives. These processes transform the starting materials into compounds like pyrrolinones and azepinones, highlighting a method to synthesize complex heterocyclic structures potentially useful in pharmaceuticals and organic chemistry (Clayden et al., 2004).

Nuclear Magnetic Resonance Studies

Nuclear Magnetic Resonance (NMR) studies on bicyclic thiophene derivatives provide valuable insights into the structural and electronic characteristics of these compounds. Observations of through-space H–F coupling in such studies are crucial for understanding the electronic properties of heterocyclic compounds, which could be vital for their application in medicinal chemistry and material science (Hirohashi et al., 1976).

Properties

IUPAC Name

4-(3-methylphenyl)-N-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c1-16-8-10-19(11-9-16)24-23(26)22-21(25-12-3-4-13-25)20(15-27-22)18-7-5-6-17(2)14-18/h3-15H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVULPCPPCHMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC(=C3)C)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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